4-O-BENZYL-1,2:3,4-DI-O-CYCLOHEXYLIDENE-D-MYO-INOSITOL 4-O-BENZYL-1,2:3,4-DI-O-CYCLOHEXYLIDENE-D-MYO-INOSITOL
Brand Name: Vulcanchem
CAS No.: 116907-54-1
VCID: VC0058597
InChI: InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m1/s1
SMILES: C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Molecular Formula: C25H34O6
Molecular Weight: 430.5 g/mol

4-O-BENZYL-1,2:3,4-DI-O-CYCLOHEXYLIDENE-D-MYO-INOSITOL

CAS No.: 116907-54-1

Main Products

VCID: VC0058597

Molecular Formula: C25H34O6

Molecular Weight: 430.5 g/mol

4-O-BENZYL-1,2:3,4-DI-O-CYCLOHEXYLIDENE-D-MYO-INOSITOL - 116907-54-1

CAS No. 116907-54-1
Product Name 4-O-BENZYL-1,2:3,4-DI-O-CYCLOHEXYLIDENE-D-MYO-INOSITOL
Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
Standard InChI InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m1/s1
Standard InChIKey IADVUVVIWYXFFK-FHJOOOADSA-N
Isomeric SMILES C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@H]4[C@H]([C@@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
SMILES C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Canonical SMILES C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
PubChem Compound 11102059
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator